molecular formula C14H10Cl2O2 B1667455 Bis(4-chlorophenyl)acetic acid CAS No. 83-05-6

Bis(4-chlorophenyl)acetic acid

Cat. No. B1667455
CAS RN: 83-05-6
M. Wt: 281.1 g/mol
InChI Key: YIOCIFXUGBYCJR-UHFFFAOYSA-N
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Description

Bis(4-chlorophenyl)acetic acid, also known as 4,4’-DDA, is an organic compound with the linear formula (ClC6H4)2CHCO2H . It has a molecular weight of 281.13 .


Molecular Structure Analysis

The molecular structure of Bis(4-chlorophenyl)acetic acid consists of two 4-chlorophenyl groups attached to a central carbon atom, which is also attached to a carboxylic acid group .


Physical And Chemical Properties Analysis

Bis(4-chlorophenyl)acetic acid has a melting point of 167-169 °C . The compound is not combustible .

Scientific Research Applications

1. Biomarker for DDT Metabolism in Humans

  • Summary of Application: Bis(4-chlorophenyl)acetic acid, also known as DDA, is the principal urinary metabolite and potential exposure biomarker for DDT metabolism in humans .
  • Methods of Application: A method for DDA analysis in human urine was developed using pentafluorobenzyl bromide and diisopropylethyl amine . The stable DDA-pentafluorobenzyl-ester derivative was analyzed by gas chromatography–electron capture detector (GC-ECD) and confirmed by gas chromatography–mass spectrometry (GC-MS) in selective ion monitoring mode .
  • Results or Outcomes: The limit of detection for DDA was 0.1 mg/L urine by GC-ECD and 2 mg/L urine by GC-MS, with a relative standard deviation of 12% . The mean DDA levels during the spray season and post season were 59 and 11 mg/L, respectively .

2. SELEX Tool for Monitoring Aptamer-Target Binding

  • Summary of Application: Bis(4-chlorophenyl)acetic acid (DDA) was used as a target molecule in the SELEX (Systematic Evolution of Ligands by EXponential Enrichment) process for the enrichment of dynamic aptamer candidate libraries .
  • Methods of Application: A gel-based diffusion method (GBDM) was developed to monitor the interaction between enriched aptamer candidates and their targets . A mini gel cassette was designed and fabricated to make mini agarose gels for diffusion with different directions .
  • Results or Outcomes: The GBDM, in particular, chasing diffusion, proved suitable for monitoring the interaction between enriched aptamer candidates and their targets .

3. Carbon and Energy Supplement for Pseudomonas sp. Strain CBS3

  • Summary of Application: Bis(4-chlorophenyl)acetic acid acts as a carbon and energy supplement and is degraded by Pseudomonas sp. strain CBS3 .

4. Aerobic Degradation of DDT

  • Summary of Application: Bis(4-chlorophenyl)acetic acid is used to study the mechanism of aerobic degradation of 1,1-dichloro-2,2-bis(4-chlorophenyl)ethane (DDT) by Ralstonia eutropha A5 .

5. Carbon and Energy Supplement for Pseudomonas sp. Strain CBS3

  • Summary of Application: Bis(4-chlorophenyl)acetic acid acts as a carbon and energy supplement and is degraded by Pseudomonas sp. strain CBS3 .

6. Aerobic Degradation of DDT

  • Summary of Application: Bis(4-chlorophenyl)acetic acid is used to study the mechanism of aerobic degradation of 1,1-dichloro-2,2-bis(4-chlorophenyl)ethane (DDT) by Ralstonia eutropha A5 .

Safety And Hazards

Bis(4-chlorophenyl)acetic acid is classified as Acute Tox. 4 for oral, dermal, and inhalation routes, and Carc. 2, indicating it is suspected of causing cancer . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is advised .

properties

IUPAC Name

2,2-bis(4-chlorophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2O2/c15-11-5-1-9(2-6-11)13(14(17)18)10-3-7-12(16)8-4-10/h1-8,13H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIOCIFXUGBYCJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C2=CC=C(C=C2)Cl)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3040699
Record name p,p'-DDA
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(4-chlorophenyl)acetic acid

CAS RN

83-05-6
Record name Bis(4-chlorophenyl)acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83-05-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Bis(p-chlorophenyl)acetic acid
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Record name Bis(4-chlorophenyl)acetic acid
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Record name p,p'-DDA
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Record name Bis(p-chlorophenyl)acetic acid
Source European Chemicals Agency (ECHA)
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Record name 2,2-BIS(4-CHLOROPHENYL)ACETIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
241
Citations
Z Chen, F Maartens, H Vega… - … journal of toxicology, 2009 - journals.sagepub.com
DDT metabolism in humans yields DDA as the principal urinary metabolite and potential exposure biomarker. A method for DDA analysis in human urine was developed using …
Number of citations: 23 journals.sagepub.com
MO James - Drug Metabolism and Disposition, 1982 - hero.epa.gov
The disposition of 2, 4-dichlorophenoxyacetic acid (2, 4-D) 2, 4, 5-trichlorophenoxyacetic acid (2, 4, 5-T), bis (4-chlorophenyl) acetic acid (DDA), and phenylacetic acid (PAA) were …
Number of citations: 22 hero.epa.gov
SSA Zaidi, BD Banerjee, M Ramachandran… - Analytical …, 1984 - Elsevier
2,2-Bis(4-chlorophenyl) acetic acid (DDA) was extracted from acidified urine at pH 2 by benzene. It was complexed by partitioning with crystal violet in acetic acid to yield a blue color …
Number of citations: 2 www.sciencedirect.com
U Dünnbier, T Heberer, C Reilich - Fresenius Environmental Bulletin, 1997 - hero.epa.gov
2-(2-Chlorophenyl)-2-(4-chlorophenyl) acetic acid (o, p'-DDA) and 2, 2-bis (4-chlorophenyl) acetic acid (p, p'-DDA) the polar metabolites of the insecticide DDT (2, 2-bis (chlorophenyl)-1…
Number of citations: 20 hero.epa.gov
RV Subba-Rao, M Alexander - Applied and environmental …, 1985 - Am Soc Microbiol
Resting cells of bacteria grown in the presence of diphenylmethane oxidized substituted analogs such as 4-hydroxydiphenylmethane, bis(4-hydroxyphenyl)methane, bis(4-chlorophenyl…
Number of citations: 80 journals.asm.org
JA Bumpus, SD Aust - Applied and environmental microbiology, 1987 - Am Soc Microbiol
Extensive biodegradation of 1,1,1-trichloro-2,2-bis(4-chlorophenyl)ethane (DDT) by the white rot fungus Phanerochaete chrysosporium was demonstrated by disappearance and …
Number of citations: 434 journals.asm.org
K Frische, J Schwarzbauer, M Ricking - Chemosphere, 2010 - Elsevier
Groundwater samples contaminated by an industrial point source were analysed in order to reveal the structural diversity of halogenated organic contaminants. Particular focus was laid …
Number of citations: 39 www.sciencedirect.com
M Ramachandran, SS Zaidi, BD Banerjee… - The Indian Journal of …, 1984 - europepmc.org
Urinary excretion of DDA: 2, 2-bis (4-chlorophenyl) acetic acid as an index of DDT exposure in men. - Abstract - Europe PMC Sign in | Create an account https://orcid.org Europe PMC Menu …
Number of citations: 6 europepmc.org
JY Hong, JH Kim, SJ Park, DS Lho… - Bulletin of the Korean …, 2003 - koreascience.kr
To development an immunodetection method for DDT, 1, 1, 1-trichloro-2, 2-bis (4-chorophenyl) ethane (p, p'-DDT) and its metabolites (p, p'-DDA, p, p'-DDE, p, p'-DDD), five derivatives …
Number of citations: 10 koreascience.kr
AS Purnomo, I Kamei, R Kondo - Journal of bioscience and bioengineering, 2008 - Elsevier
Twelve species of brown-rot fungi (BRF) have been investigated for their ability to degrade 1,1,1-trichloro-2,2-bis (4-chlorophenyl) ethane (DDT). In potato dextrose broth (PDB) medium, …
Number of citations: 138 www.sciencedirect.com

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